LaurentixanthoneA
Description
Laurentixanthone A is a prenylated pyranoxanthone derivative first isolated in 2006 from the roots of Vismia laurentii, a plant species known for its rich xanthone content . Its chemical structure was determined as 6-hydroxy-3,3-dimethyl-11-(3-methylbut-2-enyl)pyrano[2,3-c]xanthen-7(3H)-one through spectroscopic methods, including NMR and mass spectrometry . The compound features a xanthone core modified with a pyran ring, a hydroxyl group at position 6, and a prenyl (3-methylbut-2-enyl) substituent at position 11, contributing to its structural complexity .
Laurentixanthone A was isolated alongside other xanthones, such as Laurentixanthone B and vismiaquinones, highlighting the chemical diversity within Vismia species .
Properties
Molecular Formula |
C23H22O4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-hydroxy-3,3-dimethyl-11-(3-methylbut-2-enyl)pyrano[2,3-c]xanthen-7-one |
InChI |
InChI=1S/C23H22O4/c1-13(2)8-9-14-6-5-7-16-20(25)19-17(24)12-18-15(22(19)26-21(14)16)10-11-23(3,4)27-18/h5-8,10-12,24H,9H2,1-4H3 |
InChI Key |
BCILHNDVVWKDBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=CC=C1)C(=O)C3=C(O2)C4=C(C=C3O)OC(C=C4)(C)C)C |
Synonyms |
laurentixanthone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Laurentixanthone A and Related Xanthones
Key Observations :
- Vismiaquinones, such as those isolated alongside Laurentixanthone A, combine xanthone and anthraquinone moieties, expanding their redox activity .
Key Observations :
- Laurentixanthone A’s antimicrobial activity aligns with the broader trend of prenylated xanthones exhibiting enhanced bioactivity due to increased membrane permeability .
- Antioxidant activity is prominent in hydroxyl-rich xanthones (e.g., 1,4,8-trihydroxyxanthone), which scavenge free radicals via phenolic hydrogen donation . Laurentixanthone A’s lack of multiple hydroxyl groups may explain its unrecorded antioxidant performance.
- Drug-likeness: Prenylated xanthones like Laurentixanthone A often comply with Lipinski’s rules (molecular weight <500, logP <5), but hybrid structures (e.g., vismiaquinones) may violate these criteria due to higher complexity .
Pharmacological Potential and Limitations
- Laurentixanthone A: Its prenyl group may improve bioavailability compared to non-prenylated analogs, but the absence of cytotoxic or detailed antimicrobial data limits its therapeutic evaluation .
- Hydroxylated Xanthones : While less lipophilic, compounds like 1,4,8-trihydroxyxanthone show promise as antioxidants but may face rapid metabolic clearance .
- Vismiaquinones: Their hybrid structures offer unique redox properties but may require structural optimization for drug-likeness .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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